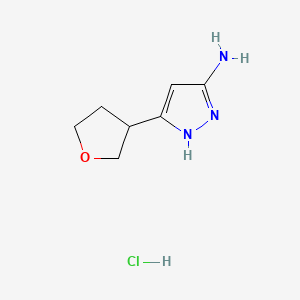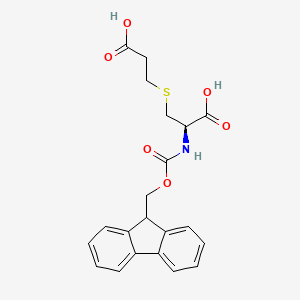
Tos-PEG2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-PEG2-acid, also known as 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid, is a polyethylene glycol (PEG) linker containing a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary and secondary amines to form stable amide bonds. This compound is widely used in various chemical and biological applications due to its solubility in aqueous media and its ability to form stable linkages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tos-PEG2-acid is synthesized through a series of chemical reactions involving the tosylation of polyethylene glycol (PEG) and subsequent functionalization with a carboxylic acid group. The general synthetic route involves the reaction of diethylene glycol with tosyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Tos-PEG2-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines.
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in an organic solvent at room temperature.
Amide Bond Formation: Coupling agents such as EDC or DCC are used, and the reaction is often performed in the presence of a base like triethylamine to facilitate the formation of the amide bond.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group is replaced by the nucleophile.
Amide Bond Formation: The major products are PEG derivatives with stable amide linkages.
Aplicaciones Científicas De Investigación
Tos-PEG2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings due to its ability to form stable linkages and improve solubility
Mecanismo De Acción
The mechanism of action of Tos-PEG2-acid involves its ability to form stable linkages with various biomolecules and polymers. The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of different functional groups. The terminal carboxylic acid reacts with amines to form stable amide bonds, which are resistant to hydrolysis and enzymatic degradation. This makes this compound an ideal linker for modifying biomolecules and enhancing their properties .
Comparación Con Compuestos Similares
Similar Compounds
Tos-PEG2-OH: Contains a hydroxyl group instead of a carboxylic acid.
Azido-PEG4-Val-Ala-PAB: Contains an azide group and a cleavable linker for specific applications in drug delivery
Uniqueness
Tos-PEG2-acid is unique due to its combination of a tosyl group and a terminal carboxylic acid, which allows for versatile chemical modifications. Its ability to form stable amide bonds and its solubility in aqueous media make it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H16O6S |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid |
InChI |
InChI=1S/C12H16O6S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) |
Clave InChI |
OHCFWABZSDYCKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)




![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)


![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)
![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
